molecular formula C13H17F3N2O3 B2584128 Tert-butyl N-[2-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate CAS No. 1397243-37-6

Tert-butyl N-[2-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate

Cat. No. B2584128
CAS RN: 1397243-37-6
M. Wt: 306.285
InChI Key: FEBRNELXBXYLNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[2-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mechanism of Action

Tert-butyl N-[2-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate binds to the ATP-binding site of BTK and inhibits its activity, preventing downstream signaling through the BCR pathway. This leads to decreased proliferation and survival of B-cells, particularly those that are dependent on BCR signaling for their growth.
Biochemical and Physiological Effects:
Tert-butyl N-[2-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate has been shown to have selective activity against BTK, with minimal effects on other kinases. This specificity is important for minimizing off-target effects and reducing toxicity. In preclinical models, Tert-butyl N-[2-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate has also been shown to penetrate the blood-brain barrier, which may be important for the treatment of certain B-cell malignancies that involve the central nervous system.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[2-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate has several advantages for laboratory experiments, including its selectivity for BTK and its ability to penetrate the blood-brain barrier. However, like all small molecule inhibitors, Tert-butyl N-[2-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate has limitations, including the potential for off-target effects and the need for careful dosing and administration to avoid toxicity.

Future Directions

There are several potential future directions for the development of Tert-butyl N-[2-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate and other BTK inhibitors. One area of focus is the development of combination therapies that target multiple pathways in B-cell malignancies, which may improve efficacy and overcome resistance. Another area of interest is the development of BTK inhibitors for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which also involve dysregulated B-cell signaling. Finally, there is ongoing research into the identification of biomarkers that can predict response to BTK inhibitors, which may help to optimize patient selection and dosing.

Synthesis Methods

The synthesis of Tert-butyl N-[2-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate involves several steps, starting from commercially available starting materials. The key step is the formation of the carbamate linkage between the amine and the phenol groups, which is achieved using tert-butyl chloroformate as a coupling agent. The trifluoromethoxy group is introduced using a nucleophilic substitution reaction with trifluoromethoxide.

Scientific Research Applications

Tert-butyl N-[2-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, Tert-butyl N-[2-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate has shown potent inhibition of BTK activity and downstream signaling pathways, leading to apoptosis and growth inhibition of B-cells.

properties

IUPAC Name

tert-butyl N-[2-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O3/c1-12(2,3)21-11(19)18-9-5-4-6-10(8(9)7-17)20-13(14,15)16/h4-6H,7,17H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBRNELXBXYLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)OC(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53419971

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.